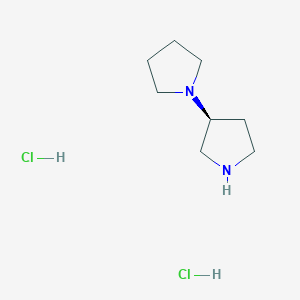

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Overview

Description

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile (2-AAMTC) is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound composed of a thiophene ring, an aniline ring, and a carbonitrile group. This molecule has been studied for its ability to act as a ligand in a variety of biochemical and physiological processes, as well as its potential applications in lab experiments.

Scientific Research Applications

Antitumor Applications

2-Aminothiophene derivatives have been synthesized and examined for their antitumor properties. One study focused on synthesizing novel targets of these derivatives, revealing their potential as antitumor agents against hepatocellular carcinoma and breast cancer cell lines. These findings align well with molecular modeling studies, emphasizing the reactivity of certain atoms in these compounds (Khalifa & Algothami, 2020).

Chemical Synthesis and Photophysical Properties

The Gewald reaction, a method for synthesizing 2-aminothiophene-3-carbonitrile derivatives, has been expanded to a four-component process. This process has been utilized to explore the photophysical properties of the products, demonstrating their potential as metal sensors (Abaee et al., 2017).

Antimicrobial and Antifungal Agents

Research has also been conducted on the synthesis of 2-aminothiophene-3-carbonitrile derivatives with antimicrobial and antifungal properties. These studies have shown that these compounds can be effective in controlling microbial and fungal growth, which could be useful in various pharmaceutical applications (Al-Omran, El-Khair, & Mohareb, 2002).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Certain derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic environments. This property is attributed to the adsorption of these compounds on metal surfaces, acting as anodic type inhibitors (Verma et al., 2015).

Applications in Dye Synthesis

These derivatives have also been utilized in dye synthesis, particularly as disperse dyes for polyester. The spectral properties and coloration fastness of these dyes indicate their potential for use in textile industries (Sabnis & Rangnekar, 1989).

properties

IUPAC Name |

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEACRIWQRAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737278 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

CAS RN |

873895-41-1 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile in pharmaceutical chemistry?

A: 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile serves as a crucial starting material in the synthesis of Olanzapine [, ]. This compound reacts with N-methylpiperazine under specific conditions to form the final Olanzapine molecule. The research focuses on optimizing this reaction to obtain a pure and stable form of Olanzapine, highlighting the importance of this specific synthetic route.

Q2: What challenges are associated with the synthesis of Olanzapine, and how do the research papers address them?

A: Synthesizing Olanzapine can lead to the formation of impurities and different polymorphic forms, impacting the drug's stability and effectiveness. The research papers describe an improved process for producing a pure and thermally stable crystalline form of Olanzapine, referred to as Form I [, ]. This method involves reacting 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile with N-methylpiperazine in the presence of an acid salt of N-methylpiperazine. The papers also explore obtaining specific polymorphic forms, including Form I, by crystallizing crude Olanzapine in specific solvent mixtures. This focus on controlling the reaction conditions and crystallization process highlights the importance of producing a high-purity final product with desired physical and chemical properties for pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)